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molecular formula C11H6ClF3N2O B8392557 3-Chloro-6-(2-trifluoromethylphenoxy) pyridazine

3-Chloro-6-(2-trifluoromethylphenoxy) pyridazine

Cat. No. B8392557
M. Wt: 274.62 g/mol
InChI Key: ZLJJCJKKOMBVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04845093

Procedure details

80 ml of a dimethylsulfoxide solution containing 3.50 g of 3,6-dichloropyridazine, 6.44 g of 2-trifluoromethylphenol and 3.58 g of potassium carbonate, was reacted at 100° C. for 2.5 hours under stirring. After the completion of the reaction, the product was poured into water, and extracted with ethyl acetate. The extract layer was dried over anhydrous sodium sulfate, and then ethyl acetate was distilled off. The residue was purified by silica gel column chromatography, whereby 5.96 g of 3-chloro-6-(2-trifluoromethylphenoxy) pyridazine was obtained.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
6.44 g
Type
reactant
Reaction Step One
Quantity
3.58 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(C)=O.[Cl:5][C:6]1[N:7]=[N:8][C:9](Cl)=[CH:10][CH:11]=1.[F:13][C:14]([F:23])([F:22])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[OH:21].C(=O)([O-])[O-].[K+].[K+]>O>[Cl:5][C:6]1[N:7]=[N:8][C:9]([O:21][C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[C:14]([F:13])([F:22])[F:23])=[CH:10][CH:11]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
6.44 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)O)(F)F
Name
Quantity
3.58 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted at 100° C. for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
ethyl acetate was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=CC1)OC1=C(C=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.96 g
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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